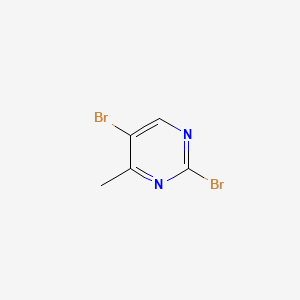
2,5-Dibromo-4-methylpyrimidine
描述
2,5-Dibromo-4-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H4Br2N2. It is characterized by a pyrimidine ring substituted with two bromine atoms at positions 2 and 5, and a methyl group at position 4. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Dibromo-4-methylpyrimidine can be synthesized through several methods. One common approach involves the bromination of 4-methylpyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure selective bromination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .
化学反应分析
Types of Reactions: 2,5-Dibromo-4-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds, Grignard reagents, and amines.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds. Palladium catalysts are typically used in these reactions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium tert-butoxide (KOtBu), and various amines are used under mild to moderate conditions.
Cross-Coupling: Palladium catalysts, along with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), are employed under inert atmospheres (e.g., nitrogen or argon) and moderate temperatures.
Major Products:
Substitution Reactions: Products include azides, amines, and other substituted pyrimidines.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Reduction Reactions: The primary product is 4-methylpyrimidine.
科学研究应用
2,5-Dibromo-4-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
作用机制
The mechanism of action of 2,5-Dibromo-4-methylpyrimidine is primarily based on its ability to undergo substitution and coupling reactions. The bromine atoms act as leaving groups, allowing the compound to form new bonds with various nucleophiles or coupling partners. This reactivity is exploited in the synthesis of complex molecules, where the compound serves as a versatile intermediate .
相似化合物的比较
2,5-Dibromo-4-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2,4-Dibromo-5-methylpyrimidine: Differing in the positions of the bromine and methyl groups.
2,5-Dichloro-4-methylpyrimidine: Similar structure with chlorine atoms instead of bromine.
Uniqueness: 2,5-Dibromo-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of bromine atoms at positions 2 and 5 allows for selective functionalization, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
2,5-dibromo-4-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPNRIMHCGWJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735047 | |
| Record name | 2,5-Dibromo-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171408-73-4 | |
| Record name | 2,5-Dibromo-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B596575.png)












